Melting Point Gap of ~71–87°C vs. N-(4-Butoxyphenyl)acetamide Enables Unambiguous Solid-State Identity Confirmation
2-(4-Butoxyphenyl)acetamide exhibits a melting point of 185–187°C , whereas its positional isomer N-(4-butoxyphenyl)acetamide (the anilide form, CAS 23563-26-0) melts at 100–114°C (literature range; typical sharp value 110–112°C) . The 71–87°C difference arises from the distinct hydrogen-bonding network enabled by the primary amide at the benzylic position versus the secondary anilide. This gap is analytically actionable: a simple melting-point determination or differential scanning calorimetry (DSC) trace can distinguish the two isomers without chromatographic separation.
| Evidence Dimension | Melting point (capillary / DSC) |
|---|---|
| Target Compound Data | 185–187°C |
| Comparator Or Baseline | N-(4-Butoxyphenyl)acetamide (CAS 23563-26-0): 100–114°C (lit.); typical 110–112°C |
| Quantified Difference | ΔT = 71–87°C (midpoint-to-midpoint ~75°C) |
| Conditions | Standard melting point apparatus; literature values from multiple independent supplier specifications |
Why This Matters
For procurement, this large melting point gap provides a low-cost, instrumentally simple identity verification that eliminates the risk of receiving the incorrect but CAS-similar anilide isomer.
